

# An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

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## Compound of Interest

Compound Name: (3-Bromophenyl)(4-methoxyphenyl)methanone

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## Introduction

**(3-Bromophenyl)(4-methoxyphenyl)methanone** is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two aryl rings. The benzophenone scaffold is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring and synthetic molecules with a wide range of biological activities.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **(3-Bromophenyl)(4-methoxyphenyl)methanone**, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a discussion of the biological activities associated with the broader class of substituted benzophenones.

## Chemical Identity and Properties

The IUPAC name for the compound is **(3-bromophenyl)(4-methoxyphenyl)methanone**.<sup>[3]</sup> It is a substituted benzophenone with a bromine atom at the meta-position of one phenyl ring and a methoxy group at the para-position of the other.

Table 1: Physicochemical Properties of **(3-Bromophenyl)(4-methoxyphenyl)methanone**

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>11</sub> BrO <sub>2</sub>	[3]
Molecular Weight	291.14 g/mol	[4]
Monoisotopic Mass	289.99423 Da	[3]
Predicted XlogP	3.9	[3]
InChI	InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3	[3]
InChIKey	VIRBFLHMELPKFP-UHFFFAOYSA-N	[3]
SMILES	COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br	[3]

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	291.00151	156.0
[M+Na] <sup>+</sup>	312.98345	167.0
[M-H] <sup>-</sup>	288.98695	165.3
[M+NH <sub>4</sub> ] <sup>+</sup>	308.02805	175.1
[M+K] <sup>+</sup>	328.95739	156.0
[M+H-H <sub>2</sub> O] <sup>+</sup>	272.99149	155.2
[M+HCOO] <sup>-</sup>	334.99243	177.4
Data obtained from computational predictions.[3]		

# Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

The primary method for the synthesis of unsymmetrical diaryl ketones such as **(3-Bromophenyl)(4-methoxyphenyl)methanone** is the Friedel-Crafts acylation.<sup>[5]</sup> This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.<sup>[6]</sup>

## General Experimental Protocol: Friedel-Crafts Acylation

A detailed experimental protocol for the synthesis of **(3-Bromophenyl)(4-methoxyphenyl)methanone** is not readily available in the surveyed literature. However, a general procedure based on established Friedel-Crafts acylation methods can be proposed.<sup>[7]</sup> <sup>[8]</sup> The reaction would proceed by the acylation of anisole (methoxybenzene) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ).

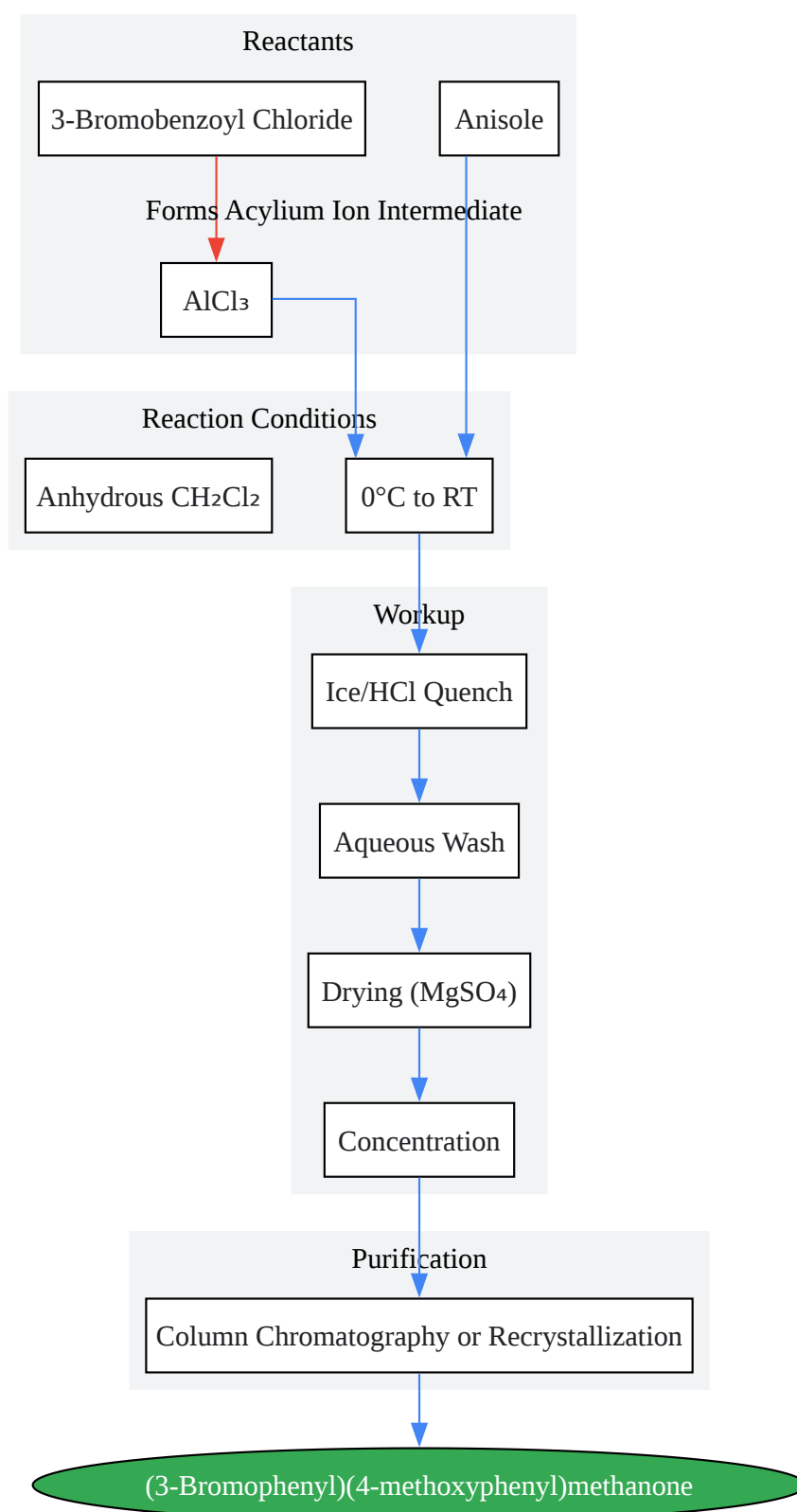
### Materials and Reagents:

- Anisole
- 3-Bromobenzoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine
- Magnesium sulfate (anhydrous)
- Ice

### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add 3-bromobenzoyl chloride to the cooled suspension with stirring.
- To this mixture, add anisole dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure **(3-Bromophenyl)(4-methoxyphenyl)methanone**.

Due to the electron-withdrawing nature of the carbonyl group in the product, multiple acylations are generally avoided.[6]



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Caption: General workflow for the synthesis of **(3-Bromophenyl)(4-methoxyphenyl)methanone** via Friedel-Crafts acylation.

## Biological Activities of Substituted Benzophenones

While specific biological data for **(3-Bromophenyl)(4-methoxyphenyl)methanone** is limited in the available literature, the benzophenone scaffold is a common feature in molecules exhibiting a wide array of biological activities.<sup>[1][9]</sup> Research on various substituted benzophenones has demonstrated their potential as:

- **Anticancer Agents:** Many natural and synthetic benzophenones have shown cytotoxic effects against various human cancer cell lines.<sup>[9][10]</sup> For some compounds, IC<sub>50</sub> values are reported to be in the low micromolar range.<sup>[9]</sup>
- **Anti-inflammatory Agents:** Certain benzophenone derivatives have been evaluated for their anti-inflammatory properties, with some showing efficacy in rat paw edema inhibition tests and cyclooxygenase assays.<sup>[1]</sup>
- **Antimicrobial and Antiviral Agents:** The benzophenone core is found in compounds with activity against various microbes and viruses, including HIV.<sup>[9][11]</sup> For instance, a series of naphthyl-substituted benzophenones were identified as non-nucleoside HIV-1 reverse transcriptase inhibitors, with one analog exhibiting an EC<sub>50</sub> value of 4.8 nM against wild-type HIV-1.<sup>[11]</sup>
- **Antioxidant Agents:** The antioxidant properties of several benzophenone derivatives have been investigated, with some brominated phenols showing effective radical scavenging activities.<sup>[12]</sup>

The biological activity is often highly dependent on the substitution pattern of the aryl rings.<sup>[2]</sup> The presence and position of functional groups like halogens and methoxy groups can significantly influence the pharmacological profile of the molecule.

## Conclusion

**(3-Bromophenyl)(4-methoxyphenyl)methanone** is a diaryl ketone with potential for further investigation in drug discovery and materials science, given the diverse biological activities associated with the benzophenone scaffold. Its synthesis is accessible through well-established

methods like Friedel-Crafts acylation. Future research could focus on the detailed biological evaluation of this specific compound to elucidate its potential therapeutic applications and mechanism of action.

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